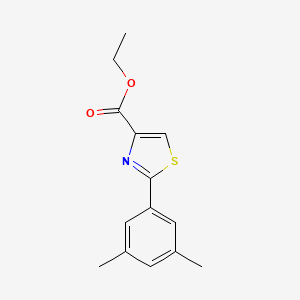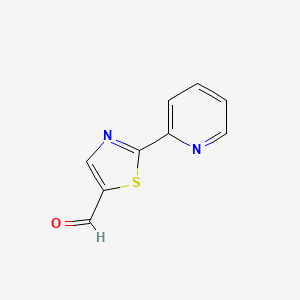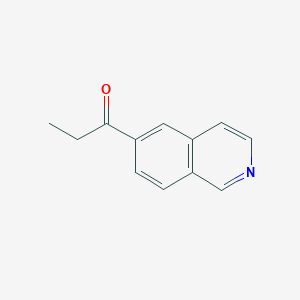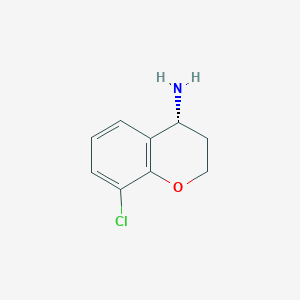
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine
Vue d'ensemble
Description
(4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, also known as Clopamide, is a synthetic compound that has been widely used in scientific research. It is an important research chemical due to its unique properties, which make it useful for a variety of scientific applications. Clopamide has been used to study the effects of various drugs, as well as to investigate the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Vasodilation and Cardiovascular Effects
Compounds similar to (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine have been extensively studied for their cardiovascular effects. Cho et al. (1996) synthesized a series of 3,4-dihydro-2H-1-benzopyran-3-ol derivatives that demonstrated selective coronary vasodilation, indicating potential applications in treating cardiovascular diseases without causing significant hypotensive or tachycardiac effects. The study noted compounds like JTV-506 to be potent and selective coronary vasodilators, highlighting their potential for clinical development (Cho et al., 1996). Similarly, Grisar et al. (1991) synthesized alpha-tocopherol analogues like MDL 73404 with cardioselective and hydrophilic properties. These compounds demonstrated potential in reducing myocardial infarct size in rats, indicating their possible use in addressing cardiovascular diseases (Grisar et al., 1991).
Antihypertensive Properties
Cassidy et al. (1992) studied the antihypertensive activity of a series of 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, observing optimum activity for compounds with branched alkyl or branched alkylamino groups. These compounds were found to be equipotent to cromakalim, suggesting their potential as antihypertensive agents (Cassidy et al., 1992).
Neuroprotective and Anti-Inflammatory Properties
KR-31543, a compound structurally related to (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine, was reported to possess neuroprotective properties for ischemia-reperfusion damage and showed protective effects against lipid peroxidation and H2O2-induced reactive oxygen species production. Choi et al. (2012) also found KR-31543 to exhibit anti-inflammatory properties and inhibit fatty streak lesion formation in a mouse model of atherosclerosis, suggesting its potential in treating neurodegenerative and inflammatory diseases (Choi et al., 2012).
Anticonvulsant and Dopaminergic Activity
Compounds structurally related to (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine were studied by Wise et al. (1988) for their dopamine agonist profiles, exhibiting potential as brain dopamine agonists with selective affinity for receptors. These findings suggest their possible application in treating neurological disorders such as Parkinson's disease (Wise et al., 1988).
Mécanisme D'action
Target of Action
Similar compounds such as 4r-cembranoid have been shown to bind to and modulate cholinergic receptors . These receptors play a crucial role in pain and inflammation, suggesting that (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine might have a similar target.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly cholinergic receptors, to exert its effects . This interaction could lead to changes in the cellular processes, potentially reducing inflammation and pain.
Biochemical Pathways
These pathways could involve the modulation of cholinergic receptors and the downstream effects could include the reduction of inflammation and pain .
Pharmacokinetics
A related compound, 4r-cembranoid, has been studied for its pharmacokinetics . It was found to be very stable in plasma for up to 1 hour of incubation. The compound was administered to male rats at a dose of 6 mg/kg intravenously, intramuscularly, or subcutaneously. The intravenous group had the highest plasma concentration of 1017 ng/mL, and the compound reached the brain within 10 minutes . These findings suggest that (4R)-8-chloro-3,4-dihydro-2H-1-benzopyran-4-amine might have similar ADME properties.
Result of Action
Based on the potential target of action and the known effects of similar compounds, it can be inferred that the compound may have anti-inflammatory and analgesic effects .
Propriétés
IUPAC Name |
(4R)-8-chloro-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWHOLRRUIEVQK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




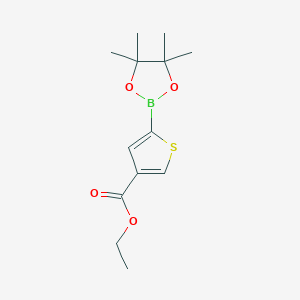

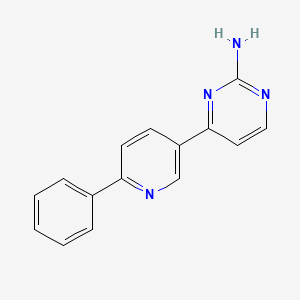
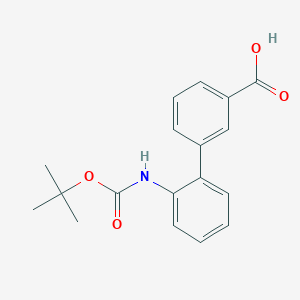




![1-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-one](/img/structure/B1394898.png)
